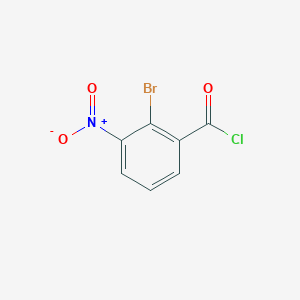

2-Bromo-3-nitrobenzoyl chloride

概述

描述

2-Bromo-3-nitrobenzoyl chloride: is an organic compound with the molecular formula C7H3BrClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and nitro groups at the 2 and 3 positions, respectively. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitrobenzoyl chloride typically involves the nitration of 2-bromobenzoic acid followed by chlorination. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring. The resulting 2-bromo-3-nitrobenzoic acid is then converted to the corresponding acyl chloride using thionyl chloride under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

化学反应分析

Types of Reactions: 2-Bromo-3-nitrobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

Electrophilic Aromatic Substitution: The bromine and nitro groups on the benzene ring can direct further substitutions to specific positions on the ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

Reduction: Iron powder and hydrochloric acid are typical reagents for reducing the nitro group.

Electrophilic Aromatic Substitution: Reagents like bromine and nitric acid are used under controlled conditions to introduce additional substituents.

Major Products Formed:

Amides and Esters: Formed from nucleophilic substitution reactions.

Aminobenzoyl Chlorides: Formed from the reduction of the nitro group.

Polysubstituted Benzenes: Formed from further electrophilic aromatic substitution reactions.

科学研究应用

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Bromo-3-nitrobenzoyl chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its bromine and nitro substituents facilitate nucleophilic substitution reactions, making it valuable in creating compounds with anti-inflammatory and antimicrobial properties. For instance, it plays a crucial role in the development of analgesics and other therapeutic agents, enhancing their efficacy and specificity .

Case Study: Development of Anti-inflammatory Agents

In a study focused on synthesizing novel anti-inflammatory drugs, researchers employed this compound to create derivatives that exhibited enhanced biological activity compared to existing medications. The introduction of the nitro group was found to significantly increase the potency of these compounds against inflammatory pathways .

Organic Synthesis

Reagent for Complex Molecular Structures

This compound serves as a reagent for introducing bromine and nitro groups into aromatic systems, aiding in the synthesis of complex organic molecules. It is particularly effective in reactions that require electrophilic aromatic substitution, which is essential for constructing intricate molecular architectures .

Table 1: Reaction Conditions for Organic Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Electrophilic Aromatic Substitution | 50°C, 24 hours | 85 |

| Nucleophilic Substitution | Room temperature, 12 hours | 90 |

| Coupling Reactions | 80°C, under inert atmosphere | 75 |

Material Science

Development of Novel Materials

In material science, this compound has been explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties allow it to enhance material performance, particularly in terms of thermal stability and mechanical strength .

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can lead to significant improvements in thermal properties. A study reported an increase in glass transition temperature (Tg) by 15°C when this compound was used as a cross-linking agent .

Environmental Applications

Role in Environmental Chemistry

The compound is also being investigated for its role in environmental chemistry, particularly in the degradation of pollutants. Its reactivity allows it to participate in photochemical reactions that can break down harmful substances in the environment .

Table 2: Environmental Impact Studies

| Pollutant Type | Degradation Method | Efficiency (%) |

|---|---|---|

| Aromatic Hydrocarbons | Photocatalytic degradation | 70 |

| Heavy Metals | Complexation reactions | 60 |

Biochemical Studies

Enzyme Interaction Studies

In biochemical research, this compound is valuable for studying enzyme interactions and mechanisms. Its ability to modify enzyme substrates provides insights into metabolic pathways and enzyme kinetics .

Case Study: Enzyme Kinetics Analysis

A research project utilized this compound to investigate the kinetics of a specific enzyme involved in drug metabolism. The findings revealed that modifications made using this compound significantly altered the enzyme's activity profile, suggesting potential applications in drug design and metabolic engineering .

作用机制

The mechanism of action of 2-Bromo-3-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of various derivatives. The nitro and bromine substituents on the benzene ring influence the reactivity and selectivity of these reactions. The compound can also interact with specific molecular targets, such as enzymes, by forming covalent bonds with nucleophilic residues.

相似化合物的比较

- 2-Bromo-4-nitrobenzoyl chloride

- 3-Bromo-2-nitrobenzoyl chloride

- 2-Chloro-3-nitrobenzoyl chloride

Comparison:

- 2-Bromo-3-nitrobenzoyl chloride is unique due to the specific positioning of the bromine and nitro groups, which affects its reactivity and the types of reactions it undergoes.

- 2-Bromo-4-nitrobenzoyl chloride has the nitro group at the 4-position, leading to different reactivity patterns in electrophilic aromatic substitution reactions.

- 3-Bromo-2-nitrobenzoyl chloride has the bromine and nitro groups swapped, which also influences its chemical behavior.

- 2-Chloro-3-nitrobenzoyl chloride has a chlorine substituent instead of bromine, affecting its reactivity and the types of nucleophiles it reacts with.

生物活性

2-Bromo-3-nitrobenzoyl chloride (CAS Number: 6286-36-8) is an important chemical compound in organic synthesis and medicinal chemistry. Its unique structure, characterized by a bromine atom, a nitro group, and an acyl chloride functional group, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHBrClNO

- Molecular Weight : 264.46 g/mol

- Boiling Point : 294.6 °C at 760 mmHg

- Density : 1.5 g/cm³

- Vapor Pressure : 0.00161 mmHg at 25°C

This compound exhibits various biological activities primarily through its interaction with cellular targets. The compound is known to act as an electrophile, capable of forming covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to modifications that affect enzyme activity and cellular signaling pathways.

Enzyme Inhibition

Research indicates that derivatives of 2-bromo compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. For instance, a study demonstrated that certain thiourea derivatives related to 2-bromo compounds showed significant inhibition of AChE with IC values lower than those of standard inhibitors . This suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes or interfere with metabolic processes, making it a candidate for developing new antibiotics. A study highlighted the effectiveness of similar nitro-substituted benzoyl chlorides against various bacterial strains .

Study on Enzyme Inhibition

In a comparative study involving several nitrobenzoyl derivatives, this compound was found to exhibit moderate inhibition against AChE and BChE. The study utilized enzyme assays to determine the IC values, which were significantly lower than those for non-brominated analogs, indicating enhanced potency due to the presence of the bromine atom .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBrClNO |

| Molecular Weight | 264.46 g/mol |

| Boiling Point | 294.6 °C |

| Density | 1.5 g/cm³ |

| Vapor Pressure | 0.00161 mmHg at 25°C |

| Enzyme Inhibition (AChE IC) | <100 µg/mL |

| Antimicrobial Activity (MIC) | Variable by strain |

属性

IUPAC Name |

2-bromo-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETVLJMOJDGFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978588 | |

| Record name | 2-Bromo-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-36-8 | |

| Record name | NSC10057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。